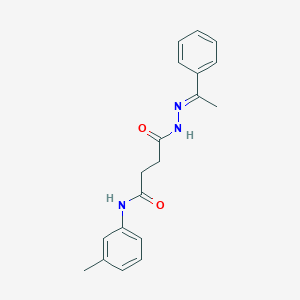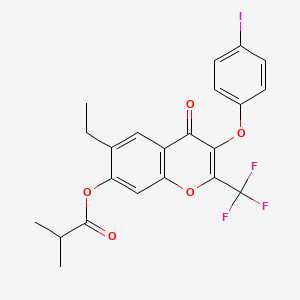![molecular formula C24H21N5O2S B11990653 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990653.png)
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4,5-DI-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)N’-(4-METHOXYBENZYLIDENE)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-DI-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)N’-(4-METHOXYBENZYLIDENE)ACETOHYDRAZIDE typically involves multiple steps. One common method involves the reaction of 4,5-diphenyl-1,2,4-triazole-3-thiol with 4-methoxybenzaldehyde in the presence of acetic acid and hydrazine hydrate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-((4,5-DI-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)N’-(4-METHOXYBENZYLIDENE)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often require a catalyst or base to proceed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines .
科学的研究の応用
2-((4,5-DI-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)N’-(4-METHOXYBENZYLIDENE)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies exploring enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 2-((4,5-DI-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)N’-(4-METHOXYBENZYLIDENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological molecules, leading to inhibition or activation of specific pathways. The compound’s unique structure allows it to fit into active sites of enzymes or receptors, thereby modulating their activity .
類似化合物との比較
Similar Compounds
- 2-((4,5-DI-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)-N’-(2-FLUOROBENZYLIDENE)ACETOHYDRAZIDE
- 2-((4,5-DI-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)-N’-(4-ETHYLBENZYLIDENE)ACETOHYDRAZIDE
- 2-((4,5-DI-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)-N’-(3-PH-2-PROPENYLIDENE)ACETOHYDRAZIDE
Uniqueness
What sets 2-((4,5-DI-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)N’-(4-METHOXYBENZYLIDENE)ACETOHYDRAZIDE apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group enhances its ability to interact with certain biological targets, potentially increasing its efficacy as a therapeutic agent .
特性
分子式 |
C24H21N5O2S |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H21N5O2S/c1-31-21-14-12-18(13-15-21)16-25-26-22(30)17-32-24-28-27-23(19-8-4-2-5-9-19)29(24)20-10-6-3-7-11-20/h2-16H,17H2,1H3,(H,26,30)/b25-16+ |
InChIキー |
UIFJTEIBCMGXPP-PCLIKHOPSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-Allyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carbonyl)-amino]-benzoic acid ethyl ester](/img/structure/B11990581.png)
![ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11990593.png)
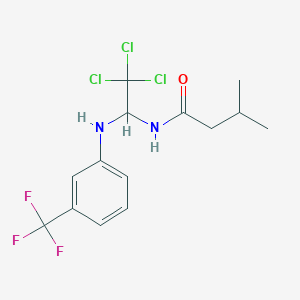
![{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B11990608.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11990620.png)

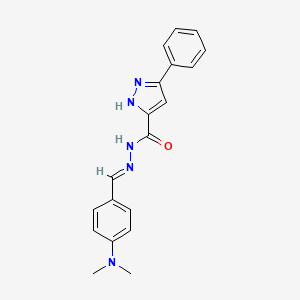

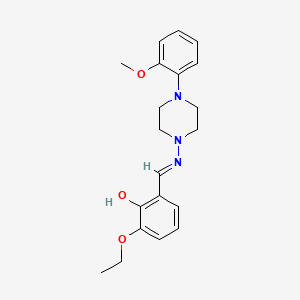

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11990669.png)
